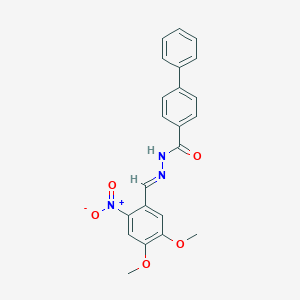![molecular formula C21H15N3O5 B325677 N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE](/img/structure/B325677.png)
N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-[1,1'-BIPHENYL]-4-CARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide typically involves the condensation reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and biphenyl-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing large-scale recrystallization techniques for purification.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can react with the hydrazone moiety under mild conditions.
Major Products
Oxidation: Formation of nitro derivatives or further oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The nitro group and hydrazone moiety play crucial roles in these interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]biphenyl-4-carbohydrazide is unique due to the presence of the nitro group on the benzodioxole ring, which imparts distinct electronic properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents on the aromatic rings, leading to variations in their chemical behavior and applications .
Properties
Molecular Formula |
C21H15N3O5 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C21H15N3O5/c25-21(16-8-6-15(7-9-16)14-4-2-1-3-5-14)23-22-12-17-10-19-20(29-13-28-19)11-18(17)24(26)27/h1-12H,13H2,(H,23,25)/b22-12+ |
InChI Key |
IHYSDKKFXIRNKE-WSDLNYQXSA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-N'-[(4-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325595.png)


![N'-[(5-methyl-2-thienyl)methylene]-4-biphenylcarbohydrazide](/img/structure/B325603.png)
![N'-[(E)-(4-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B325607.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-3-nitrobenzohydrazide](/img/structure/B325608.png)

![N-[(5-bromo-2-thienyl)methylene]-N-(2-pyridinyl)amine](/img/structure/B325610.png)
![4-[(2-Hydroxyphenyl)iminomethyl]benzonitrile](/img/structure/B325611.png)
![4-Methyl-2-[(1-naphthylmethylene)amino]phenol](/img/structure/B325612.png)
![4-methyl-2-{[(5-methyl-2-thienyl)methylene]amino}phenol](/img/structure/B325613.png)
![2-[(5-Methylfuran-2-yl)methylideneamino]-4-nitrophenol](/img/structure/B325616.png)
![N-[(5-bromo-2-thienyl)methylene]-N-(3-chloro-2-methylphenyl)amine](/img/structure/B325617.png)
![propyl 4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzoate](/img/structure/B325618.png)
